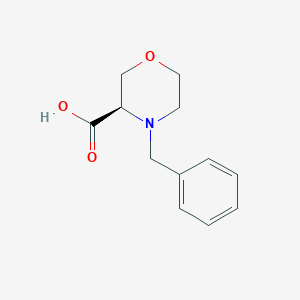

(R)-4-Benzyl-3-morpholinecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363819 | |

| Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929047-50-7 | |

| Record name | (R)-4-BENZYL-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 Benzyl 3 Morpholinecarboxylic Acid and Its Chiral Derivatives

Strategies for the Construction of the 3-Morpholinecarboxylic Acid Ring System

The creation of the morpholine (B109124) ring, a privileged scaffold in medicinal chemistry, can be achieved through various synthetic routes. Key strategies involve the formation of the core heterocyclic structure from acyclic precursors or the modification of existing ring systems. These methods often prioritize stereochemical control to yield enantiomerically pure products.

Ring-Opening Reactions of Chiral Aziridine and Azetidine Derivatives

A highly effective and stereoselective strategy for synthesizing substituted morpholines involves the SN2-type ring-opening of activated aziridines and azetidines. acs.orgnih.gov This approach allows for the introduction of diverse substituents and the establishment of specific stereocenters, leading to a variety of nonracemic morpholine derivatives and their homologues in high yields and enantioselectivity. acs.orgnih.gov

The reaction of chiral N-activated aziridines with halogenated alcohols in the presence of a Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)2), initiates a highly regio- and stereoselective SN2-type ring-opening. acs.orgnih.gov For example, the reaction of (R)-2-phenyl-N-tosylaziridine with chloroethanol or bromoethanol produces the corresponding haloalkoxy amine intermediates. acs.org

This initial ring-opening is followed by a base-mediated intramolecular cyclization to form the morpholine ring. acs.orgnih.gov This two-step, one-pot process provides a straightforward route to enantiopure 2-substituted and 2,3-disubstituted morpholines. acs.org

Table 1: Synthesis of Morpholine Derivatives via Aziridine Ring-Opening

| Aziridine Reactant | Haloalcohol | Product | Yield (%) | Diastereomeric Excess (de %) |

| (R)-2-phenyl-N-tosylaziridine | 2-Chloroethanol | (S)-2-phenyl-N-tosylmorpholine | High | >99 |

| trans-2,3-disubstituted aziridines | 2-Chloroethanol | cis-2,3-disubstituted morpholines | High | High |

The key to forming the morpholine ring in this methodology is the intramolecular ring closure of the haloalkoxy amine intermediate. acs.orgnih.gov This cyclization is typically promoted by a base, such as potassium hydroxide (KOH), which facilitates the nucleophilic attack of the amine onto the carbon bearing the halogen, displacing it and forming the six-membered ring. acs.org

This intramolecular cyclization is a versatile and efficient method for constructing the morpholine scaffold. The stereochemistry established in the initial aziridine ring-opening is retained throughout the cyclization process, ensuring the synthesis of enantiomerically pure morpholine derivatives. acs.org

Approaches Utilizing Amino Acid Precursors

Chiral amino acids serve as excellent starting materials for the synthesis of enantiomerically pure morpholine derivatives, as they provide a readily available source of stereochemistry.

D-serine can be utilized as a chiral precursor for the synthesis of morpholine derivatives. Although a specific synthetic route from D-serine to (R)-4-Benzyl-3-morpholinecarboxylic acid is not detailed in the provided search results, a patent describes a novel synthesis of (S)-3-morpholinecarboxylic acid starting from L-serine. google.com This suggests that a similar pathway could be employed using D-serine to obtain the (R)-enantiomer. The described synthesis involves the conversion of L-serine to L-serine tert-butyl ester, followed by N-chloroacetylation. google.com The subsequent intramolecular cyclization, reduction, and deprotection steps would lead to the desired morpholinecarboxylic acid. google.com

Table 2: Proposed Synthesis of (R)-3-Morpholinecarboxylic Acid from D-Serine

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | D-Serine | tert-Butyl acetate, catalyst | D-Serine tert-butyl ester |

| 2 | D-Serine tert-butyl ester | Chloroacetyl chloride | N-chloroacetyl-D-serine tert-butyl ester |

| 3 | N-chloroacetyl-D-serine tert-butyl ester | Sodium ethoxide | (R)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester |

| 4 | (R)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester | Aluminum trichloride, Sodium borohydride | (R)-3-morpholinecarboxylic acid tert-butyl ester |

| 5 | (R)-3-morpholinecarboxylic acid tert-butyl ester | Hydrogen chloride in methanol | (R)-3-morpholinecarboxylic acid |

L-cysteine and its derivatives can also serve as precursors for chiral morpholine structures. rsc.org A one-pot synthetic strategy has been developed for the synthesis of enantiomerically pure cis-3,5-disubstituted morpholines through a tandem aziridine/epoxide ring-opening sequence, where the initial chiral aziridines are derived from amino acids. rsc.org Additionally, S-methylcysteine morpholineamides have been synthesized by condensing morpholine with cysteine derivatives. nih.gov While not a direct synthesis of the morpholine ring itself, this demonstrates the utility of cysteine in creating functionalized morpholine compounds.

Synthesis through 3-Morpholinone Intermediates

The use of 3-morpholinone lactams as key intermediates offers a robust platform for introducing functionality and establishing stereocenters. These methods typically involve the construction of the 3-morpholinone core followed by strategic modifications to achieve the desired carboxylic acid derivative.

Alpha-Alkylation and Acylation of 3-Morpholinones

The α-position of the carbonyl group in 3-morpholinones is amenable to deprotonation to form an enolate, which can then be reacted with various electrophiles. This approach allows for the introduction of substituents at the C2 position. For the synthesis of precursors to this compound, a carboxylation or acylation at the C2 position would be required. While direct asymmetric alkylation of ketones is a challenging field, methodologies using chiral auxiliaries or phase-transfer catalysis on related systems have been established to create chiral centers.

An umpolung strategy for the α-alkylation of benzylic amines, which involves the generation of azaallyl anions as superelectron donors, has been shown to be effective for C(sp³)–H alkylation reactions. acs.org This type of reactivity highlights modern approaches to forming C-C bonds adjacent to a nitrogen atom, a key step in functionalizing the morpholinone scaffold. acs.org

Reduction of 4-Benzyl-3-oxo-2-morpholinecarboxylic Acid Derivatives

Once the desired substitution pattern is established on the 3-morpholinone ring, reduction of the lactam carbonyl is a critical step. The synthesis of 4-benzyl-2-hydroxy-morpholine-3-one has been reported via the cyclization of N-benzylethanolamine with glyoxylic acid, followed by reduction. google.com This indicates that the 3-oxo functionality can be selectively reduced.

For a precursor like ethyl 4-benzyl-3-oxo-2-morpholinecarboxylate, stereoselective reduction of the ketone at the C-3 position is necessary to yield the morpholine ring. This can be achieved using various chiral reducing agents. Subsequent hydrolysis of the ester would yield the target this compound. The development of catalytic enantioselective methods for constructing chiral morpholinones is an active area of research, with domino reactions and asymmetric rearrangements being employed to create C3-substituted morpholinones. nih.govresearchgate.net

Palladium-Catalyzed Cyclization and Carboetherification/Carboamination Routes

Palladium catalysis offers powerful and versatile methods for the construction of heterocyclic rings with high levels of stereocontrol. These reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis.

Intramolecular Carbonyl Insertion Reactions

Palladium-catalyzed carbonylation reactions are effective for creating cyclic structures. acs.org These reactions typically involve the oxidative addition of palladium(0) to an organic halide, followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. This reactive species can then be trapped by a tethered nucleophile, such as an alcohol or amine, to forge the heterocyclic ring. acs.orgnih.gov In the context of morpholine synthesis, an appropriately substituted amino alcohol precursor could undergo a carbonylative cyclization to form a morpholinone derivative. semanticscholar.org The strategic advantage of this method is the in-situ generation of the carbonyl group that becomes part of the heterocyclic core. acs.org

| Catalyst System | Precursor Type | Key Transformation | Product | Ref |

| Palladium Acetate / Tri-(2-furyl)phosphine | α-Iodoenone with tethered alcohol | Carbonylative Heck Macrolactonization | Macrolactone | acs.org |

| Pd(OAc)₂ / Xantphos | Halopyridine, Imine, CO | Carbonylative formation of 1,3-dipole | Indolizine | nih.govsemanticscholar.org |

Stereoselective Formation of Saturated Heterocycles

Palladium-catalyzed carboetherification and carboamination reactions are powerful tools for the convergent synthesis of saturated heterocycles like morpholines. These reactions involve the coupling of an aryl or vinyl halide with an alkene that has a tethered alcohol or amine nucleophile. The process typically proceeds through coordination of the alkene to a Pd(II) species, followed by intramolecular nucleophilic attack (aminopalladation or oxypalladation) on the alkene. This generates a new carbon-palladium bond, which can then undergo further reactions to complete the catalytic cycle and form the final product. The stereochemical outcome of these transformations can often be controlled, leading to the highly diastereoselective formation of substituted heterocyclic rings. rsc.org

Recent advances have focused on developing asymmetric versions of these cyclizations to produce enantiomerically enriched products. mdpi.com For instance, palladium-catalyzed asymmetric hydrogenation of unsaturated morpholines using chiral bisphosphine-rhodium catalysts has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org

Radical Redox Annulation Strategies for Morpholine Ring Formation

A novel and powerful strategy for forming a variety of saturated heterocycles, including morpholines, involves radical redox annulation. acs.orgnih.govnih.gov This method utilizes visible-light photocatalysis to generate a radical species from a redox-active precursor. nih.govnih.gov

The general mechanism involves a two-component annulation. An Ir(III) photocatalyst, under visible-light irradiation, mediates a reductive proton-coupled electron transfer to generate a reactive radical. acs.orgnih.gov This radical then adds to an alkene substrate. The subsequent step is an oxidative radical-polar crossover, which leads to the formation of a carbocation. acs.orgnih.gov This carbocation is then trapped by a tethered nucleophile (such as an oxygen atom in a precursor) in a ring-closing cyclization step to form the morpholine ring. acs.orgnih.govnih.gov This methodology is notable for its broad scope, allowing for the coupling of various radical precursors with diverse aryl alkenes to access a wide range of heterocycles. acs.org For example, morpholine derivatives can be synthesized in good yields using this protocol. nih.gov

| Reaction Type | Catalyst System | Key Steps | Heterocycles Formed | Ref |

| Radical Redox Annulation | Ir(III) photocatalyst / Brønsted acid | 1. Radical generation via PCET2. Radical addition to alkene3. Oxidative radical-polar crossover4. Nucleophilic cyclization | Morpholines, Pyrrolidines, Piperidines, Tetrahydrofurans | acs.orgnih.govnih.gov |

This strategy is highly modular, enabling the construction of a library of diverse heterocycles from a single alkene by simply changing the redox-active coupling partner. acs.org

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound necessitates precise control over the stereochemistry at the C3 position of the morpholine ring. Both stereoselective and asymmetric strategies have been explored to achieve this, aiming for high yields and excellent enantiomeric excess.

Enantioselective Methodologies for Chiral Induction

Enantioselective methods introduce the desired chirality during the synthetic sequence, starting from achiral or prochiral precursors. These approaches are often more efficient than the resolution of racemic mixtures and are central to modern asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. sigmaaldrich.comwikipedia.org

While a direct application to this compound is not extensively documented, a plausible approach involves the use of Evans oxazolidinone auxiliaries. For instance, an N-acylated oxazolidinone derived from a chiral amino alcohol can undergo diastereoselective alkylation or addition reactions to set the stereocenter that will become C3 of the morpholine ring.

A potential synthetic route could start from a chiral amino alcohol, which is first protected and then elaborated to a key intermediate. This intermediate, now bearing the chiral auxiliary, can undergo a diastereoselective reaction to introduce the benzyl (B1604629) group and the precursor to the carboxylic acid. Subsequent cyclization and removal of the auxiliary would yield the target molecule. The choice of the chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Potential Relevance to Target Synthesis |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Diastereoselective introduction of substituents at the C3 position. |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | Control of stereochemistry in the formation of the morpholine backbone. |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | Asymmetric synthesis | Guiding the stereoselective formation of the chiral center. |

| (R)-4-Benzyl-2-oxazolidinone | Asymmetric synthesis | Directing the formation of the (R)-stereocenter at C3. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of chiral morpholines, organocatalytic methods offer a metal-free alternative with high enantioselectivity.

A relevant strategy involves the organocatalytic enantioselective α-chlorination of an aldehyde, followed by a series of transformations to construct the morpholine ring. nih.govnih.gov For instance, an appropriate aldehyde can be enantioselectively chlorinated using a chiral amine catalyst. The resulting α-chloroaldehyde can then undergo reductive amination with an amino alcohol precursor, followed by a base-induced cyclization to form the N-benzyl protected morpholine ring with a substituent at the C2 position. While this approach directly addresses C2 functionalization, modifications to the starting materials could potentially allow for the synthesis of C3-substituted morpholines like the target compound.

This methodology allows for the rapid preparation of functionalized morpholines in good to excellent enantiomeric excess (55–98% ee). nih.gov The versatility of this approach lies in the ability to use simple aldehydes and commercially available organocatalysts to access either enantiomer of the desired product. nih.gov

Table 2: Key Steps in an Organocatalytic Approach to Chiral Morpholines

| Step | Description | Key Reagents/Catalysts | Achieved Enantiomeric Excess |

| 1 | Enantioselective α-chlorination | Aldehyde, Chiral amine catalyst (e.g., proline derivative) | High |

| 2 | Reductive amination | α-chloroaldehyde, Amino alcohol | - |

| 3 | Base-induced cyclization | Potassium tert-butoxide | 80-98% ee nih.gov |

Enantioselective reductive amination is a powerful method for the synthesis of chiral amines from prochiral ketones or imines. This transformation can be achieved using chiral catalysts, including transition metal complexes and enzymes. While direct reductive amination to form the C3-carboxy-substituted morpholine is challenging, this technique can be applied to synthesize key chiral intermediates.

A potential strategy involves the reductive amination of a β-keto ester with a chiral amine or in the presence of a chiral catalyst. The resulting amino ester, with the desired stereochemistry, can then be further manipulated and cyclized to form the this compound. The success of this approach hinges on the efficiency and stereoselectivity of the reductive amination step.

Diastereoselective tandem reactions that combine a conjugate addition and a cyclization in one pot offer an efficient route to complex heterocyclic structures. These protocols can be employed to construct the morpholine ring with control over the relative stereochemistry of multiple stereocenters.

For the synthesis of this compound, a potential Michael acceptor could be designed to react with a chiral nucleophile in a conjugate addition manner. The resulting enolate could then undergo an intramolecular cyclization to form the morpholine ring. The stereochemistry of the final product would be directed by the chirality of the nucleophile or a chiral catalyst. While specific examples for the target molecule are scarce, this strategy has been successfully applied to the synthesis of other substituted heterocycles. frontiersin.org

Resolution of Racemic Intermediates

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target compound or a key intermediate, followed by resolution of the enantiomers. libretexts.orglibretexts.orgnih.govwikipedia.org This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org

In the context of this compound, a racemic mixture of this carboxylic acid can be treated with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. libretexts.org These salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the desired diastereomeric salt can be treated with an acid to regenerate the enantiomerically pure this compound.

The efficiency of this method depends on the ease of separation of the diastereomeric salts and the availability of a suitable and cost-effective resolving agent. libretexts.org

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Mechanism of Separation |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts, separation by crystallization. |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts, separation by crystallization. |

| Brucine | Chiral Alkaloid | Formation of diastereomeric salts, separation by crystallization. |

| (+)-Cinchonine | Chiral Alkaloid | Formation of diastereomeric salts, separation by crystallization. |

Functional Group Transformations and Derivatization Strategies

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization strategies. These transformations are crucial for modulating the compound's physical and chemical properties, such as solubility and reactivity, and for building more complex molecular architectures.

Esterification and Hydrolysis for Carboxylic Acid Modulation

Esterification

Esterification is a fundamental transformation that converts the carboxylic acid group into an ester. This is often done to protect the acidic proton, increase solubility in organic solvents, or to create a precursor for further reactions. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and typically an excess of the alcohol is used as the solvent to drive the reaction towards the ester product masterorganicchemistry.com. For example, reacting this compound with methanol under acidic conditions yields (R)-methyl 4-benzylmorpholine-3-carboxylate nih.gov.

Alternative methods using Lewis acid catalysts or dehydrating agents like dicyclohexylcarbodiimide (DCC) can also be employed, often under milder conditions rug.nlresearchgate.net.

Hydrolysis

Hydrolysis is the reverse of esterification, converting an ester back into the parent carboxylic acid. This reaction can be catalyzed by either acid or base . Acid-catalyzed hydrolysis follows a mechanism that is the microscopic reverse of the Fischer esterification. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. This process is useful for deprotecting the carboxylic acid group after other synthetic steps have been completed rsc.orgreddit.com.

| Transformation | Typical Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl Ester) | Reversible reaction; often requires excess alcohol. masterorganicchemistry.com |

| Hydrolysis | H₂O, Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | Base-catalyzed hydrolysis (saponification) is irreversible. |

Reduction of Carboxylic Acid Moieties to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding ((R)-4-benzylmorpholin-3-yl)methanol. This transformation is a valuable synthetic step for accessing a different class of derivatives.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for the direct reduction of carboxylic acids. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Alternatively, the carboxylic acid can first be converted to an ester, which is more readily reduced. The resulting ester can then be reduced using milder reagents like sodium borohydride (NaBH₄) under certain conditions, or more commonly with LiAlH₄ organic-chemistry.org. Another approach involves the use of borane (BH₃), often complexed with THF or dimethyl sulfide (DMS), which chemoselectively reduces carboxylic acids in the presence of many other functional groups.

| Method | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Direct Reduction | 1. LiAlH₄, THF 2. H₂O/H⁺ workup | None | ((R)-4-benzylmorpholin-3-yl)methanol |

| Two-Step Reduction | 1. Esterification (e.g., CH₃OH, H⁺) 2. Reduction (e.g., LiAlH₄) | (R)-methyl 4-benzylmorpholine-3-carboxylate | ((R)-4-benzylmorpholin-3-yl)methanol |

| Borane Reduction | BH₃·THF or BH₃·DMS | None | ((R)-4-benzylmorpholin-3-yl)methanol |

Formation of Hydrochloride Salts for Enhanced Synthetic Utility

The tertiary amine within the morpholine ring of this compound is basic and can readily react with acids to form salts. The formation of a hydrochloride (HCl) salt is a common and synthetically useful derivatization google.comappchemical.com.

The salt is typically prepared by dissolving the free base form of the compound in a suitable organic solvent, such as diethyl ether, dichloromethane, or isopropanol. A solution of hydrogen chloride, either as a gas or dissolved in a solvent like diethyl ether or methanol, is then added google.com. This protonates the nitrogen atom of the morpholine ring, leading to the formation of the ammonium salt, which often precipitates from the solution as a crystalline solid.

The formation of the hydrochloride salt offers several advantages. Salts are generally more stable, crystalline, and less odorous than their free base counterparts, which simplifies handling, purification, and storage. Furthermore, the conversion to a salt can significantly alter the solubility profile of the compound. While the free base may have good solubility in nonpolar organic solvents, the hydrochloride salt is typically more soluble in water and polar protic solvents, which can be advantageous for certain synthetic applications or purification procedures .

Application in Advanced Organic Synthesis

(R)-4-Benzyl-3-morpholinecarboxylic Acid as a Chiral Building Block

This compound serves as an exemplary chiral building block in asymmetric synthesis. Its utility stems from a combination of inherent structural features: a defined stereocenter at the C-3 position, a conformationally constrained morpholine (B109124) ring, and versatile functional groups—a carboxylic acid and a tertiary amine—that allow for diverse chemical transformations.

The morpholine scaffold itself is a derivative of an amino acid, providing a peptidomimetic character that is highly sought after in medicinal chemistry. nih.govresearchgate.net The fixed stereochemistry of this compound allows chemists to introduce a specific chirality into a target molecule, which is crucial for achieving desired biological activity and avoiding off-target effects. The rigid nature of the morpholine ring system restricts the conformational freedom of the molecule, a desirable trait in the design of peptides and small molecule inhibitors, as it can pre-organize the molecule for optimal interaction with a biological target. researchgate.net

As a building block, the compound can undergo various synthetic modifications. The carboxylic acid group can be converted into amides, esters, or alcohols, or it can be used to couple the morpholine unit to other molecules, including peptides. The N-benzyl group provides stability but can be cleaved under specific hydrogenolysis conditions to reveal a secondary amine, which can then be functionalized further. This dual functionality makes it an ideal starting material for creating more complex and sterically demanding structures.

Table 1: Properties of this compound as a Chiral Building Block

| Property | Description | Reference |

|---|---|---|

| Chirality | Contains a single, stable (R)-stereocenter at the C-3 position. | researchgate.net |

| Scaffold | Features a conformationally constrained morpholine ring. | researchgate.net |

| Functionality | Possesses a carboxylic acid for coupling and an N-benzyl protected tertiary amine. | researchgate.net |

| Peptidomimetic Nature | Derived from an amino acid structure, making it suitable for designing peptide mimics. | nih.gov |

Role in the Synthesis of Complex Heterocyclic Architectures

The structural framework of this compound is an excellent starting point for the synthesis of more complex heterocyclic systems, such as bicyclic or spirocyclic lactams. nih.govnih.gov While specific examples starting from this exact compound are not extensively detailed in the literature, the principles of using similar chiral lactams and amino alcohols are well-established. nih.govnih.gov

One potential application is in the construction of bicyclic scaffolds through intramolecular cyclization reactions. For instance, the carboxylic acid and the nitrogen atom of the morpholine ring can be strategically involved in ring-forming reactions to create fused heterocyclic systems. Such rigid, polycyclic structures are of great interest in drug discovery as they can present functional groups in well-defined spatial orientations, mimicking turns or helical sections of peptides. researchgate.net

Furthermore, the morpholine ring can serve as a template upon which other rings are built. For example, intramolecular reactions involving substituents attached to the morpholine core can lead to the formation of novel spirocyclic compounds. nih.gov These complex architectures are valuable for exploring new areas of chemical space and identifying novel bioactive agents. The synthesis of such complex structures often relies on the high diastereoselectivity that chiral building blocks like this compound can induce. nih.gov

Precursor in the Rational Design and Synthesis of Advanced Pharmaceutical Intermediates

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component found in numerous approved drugs and bioactive molecules. mdpi.com Its presence often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This compound, as a functionalized morpholine derivative, is therefore a highly relevant precursor for advanced pharmaceutical intermediates.

Its role in rational drug design is to act as a conformationally constrained mimic of a dipeptide unit. nih.gov By incorporating this rigid scaffold into a potential drug molecule, chemists can reduce the flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein. This strategy is particularly important in the design of inhibitors for enzymes like proteases and kinases, as well as modulators of protein-protein interactions. nih.govresearchgate.net

For example, morpholine-based nucleotide analogs have been developed as building blocks for hepatic siRNA targeting and stabilization, demonstrating the scaffold's utility in advanced therapeutic modalities. nih.gov The synthesis of libraries based on the morpholine core allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of a lead compound. The benzyl (B1604629) group can also be a key pharmacophoric feature, or it can be modified to explore interactions with hydrophobic pockets in a biological target.

Contribution to the Construction of Diverse Compound Libraries

This compound is an ideal building block for Diversity-Oriented Synthesis (DOS), a strategy used to efficiently create collections of structurally diverse small molecules. DOS aims to populate chemical space with novel molecular architectures, which can then be screened to identify probes for biological pathways or starting points for drug discovery. nih.gov

The utility of this compound in DOS lies in its potential to serve as a starting point for multiple synthetic pathways. Following the "build/couple/pair" paradigm of DOS, this compound can be readily modified ("paired") through its functional handles. For example, a library of compounds can be generated by:

Appendage Diversity: Coupling a wide range of amines or alcohols to the carboxylic acid group.

Skeletal Diversity: Using the inherent reactivity of the morpholine scaffold to generate different molecular skeletons. For instance, intramolecular cyclizations under different conditions can lead to various fused or bridged bicyclic systems from a common precursor.

Research groups such as Trabocchi and Guarna have extensively explored the use of amino acid-derived building blocks to generate libraries of morpholine-containing peptidomimetics. nih.govresearchgate.net These libraries have been analyzed using chemoinformatic tools to ensure they cover a broad and unique area of chemical space, particularly focusing on sp³-rich, three-dimensional structures that are often underrepresented in commercial screening collections. nih.govresearchgate.net

Table 2: Representative Strategy for Library Diversification

| Diversification Point | Reagent Class | Resulting Structure |

|---|---|---|

| Carboxylic Acid | Diverse primary & secondary amines | Amide library |

| Carboxylic Acid | Diverse alcohols | Ester library |

| N-Benzyl Group (post-debenzylation) | Various aldehydes (reductive amination) | N-substituted morpholine library |

| Intramolecular Cyclization | Bifunctional coupling partners | Bicyclic/Spirocyclic scaffold library |

This systematic approach allows for the creation of high-quality compound libraries with significant structural and stereochemical complexity, starting from a single, well-defined chiral building block like this compound.

Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (R)-4-Benzyl-3-morpholinecarboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the protons of the benzyl (B1604629) group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the nitrogen atom and the phenyl ring, would likely resonate as a characteristic AB quartet or two distinct doublets due to their diastereotopic nature. The protons on the morpholine (B109124) ring would appear at distinct chemical shifts, influenced by their proximity to the nitrogen, oxygen, and the chiral center at C3. The single proton at the chiral center (C3-H) would couple with adjacent methylene protons, providing key structural information. The carboxylic acid proton (COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its signal may be exchangeable with D₂O.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the δ 170-180 ppm region. The aromatic carbons of the benzyl group would be found between δ 125 and 140 ppm. The benzylic methylene carbon and the carbons of the morpholine ring would resonate in the aliphatic region (approximately δ 40-70 ppm), with their precise shifts determined by their chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | > 10.0 | Broad Singlet |

| Aromatic C-H (Benzyl) | 7.20 - 7.40 | Multiplet |

| Benzylic CH₂ | 3.50 - 4.00 | AB Quartet |

| Morpholine Ring Protons | 2.50 - 4.20 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C (Quaternary) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Morpholine C-O | 65 - 75 |

| Benzylic CH₂ | 55 - 65 |

| Morpholine C-N | 45 - 60 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally verifying the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). For this compound, the empirical formula is C₁₂H₁₅NO₃. sigmaaldrich.com

Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. The measured exact mass is then compared to the theoretically calculated mass based on the isotopic masses of the constituent elements. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight (Nominal) | 221 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to display several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Superimposed on this broad band, the C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear just above and below 3000 cm⁻¹, respectively. masterorganicchemistry.com A strong, sharp absorption peak between 1690 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org The spectrum would also feature C-O stretching vibrations (around 1210-1320 cm⁻¹) and C-N stretching vibrations, as well as characteristic peaks for the benzene (B151609) ring in the fingerprint region (below 1600 cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |

| Benzene Ring | C=C Stretch | 1450 - 1600 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. If a single crystal of suitable quality can be grown, this technique can unambiguously determine the absolute configuration of the chiral center at the C3 position, confirming it as (R). This is often achieved by analyzing the anomalous dispersion of the X-rays, which results in a Flack parameter value close to zero for the correct enantiomer.

Furthermore, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles. It would reveal the preferred conformation of the molecule in the solid state, such as the expected chair conformation of the morpholine ring and the orientation of the benzyl and carboxylic acid substituents. Information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be obtained, offering insights into the crystal packing arrangement. Currently, there is no publicly available crystal structure data for this specific compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric purity of this compound. This technique separates the (R)- and (S)-enantiomers by utilizing a chiral stationary phase (CSP).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are commonly effective for separating a wide range of chiral compounds. A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, and injecting it into the HPLC system. The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. For a sample of high enantiomeric purity, the chromatogram would show a large peak for the desired (R)-enantiomer and a very small or non-existent peak at the retention time corresponding to the (S)-enantiomer.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and enantiomeric purity of (R)-4-Benzyl-3-morpholinecarboxylic acid in synthetic batches?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the benzyl and morpholine substituents, focusing on proton splitting patterns (e.g., diastereotopic protons in the morpholine ring). Chiral high-performance liquid chromatography (HPLC) or polarimetry should validate enantiomeric purity, as stereochemical integrity is critical for biological activity. Compare retention times with authentic standards or published data .

Q. What protocols are recommended for synthesizing this compound with high enantioselectivity?

- Methodology : Start with a chiral oxazolidinone precursor (e.g., (R)-4-Benzyloxazolidine-2-thione, CAS 190970-58-2) to enforce stereochemistry. Perform ring-opening reactions with carboxylic acid derivatives under controlled conditions. Purify intermediates via recrystallization or flash chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with UV-active staining .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Acceptable purity for in vitro assays is >95%, as per industry standards. For in vivo studies, aim for >98% purity, validated by mass spectrometry (MS) to exclude trace solvents or byproducts. Reference CAS 929047-50-7 for batch-specific certificates of analysis (CoA) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during prolonged storage?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 60% RH). Use Fourier-transform infrared spectroscopy (FTIR) to monitor degradation (e.g., oxidation of the morpholine ring or hydrolysis of the benzyl group). Store the compound in amber vials under inert gas (N₂/Ar) to mitigate moisture sensitivity .

Q. What strategies can resolve contradictory data on the biological activity of this compound across different assay systems?

- Methodology : Re-evaluate assay conditions (e.g., buffer pH, solvent compatibility) to rule out artifactual results. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Ensure enantiomeric purity is consistent across batches, as impurities in the (S)-enantiomer (CAS 1235011-96-7) may confound results .

Q. How can computational modeling guide the optimization of this compound as a ligand for target proteins?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites. Use density functional theory (DFT) to calculate electrostatic potential maps of the morpholine ring and carboxylic acid group. Validate predictions with site-directed mutagenesis studies on the target protein .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

- Methodology : Optimize catalytic asymmetric synthesis routes to minimize racemization. Use continuous-flow reactors for better control over reaction kinetics. Monitor stereochemistry at each step via circular dichroism (CD) spectroscopy. Compare scalability of Boc-protected intermediates (e.g., (R)-4-Boc-morpholine-3-carboxylic acid, CAS listed in ) to streamline purification .

Methodological Considerations

- Contradiction Management : If conflicting data arise (e.g., variable bioactivity), apply iterative hypothesis testing and control for batch-to-batch variability in chiral purity .

- Data Reproducibility : Document solvent systems (e.g., DMSO vs. aqueous buffers) and storage conditions explicitly, as these influence compound solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.